molecular formula C10H14N4O B1355898 2-Piperazin-1-ylnicotinamide CAS No. 87394-64-7

2-Piperazin-1-ylnicotinamide

Cat. No. B1355898
CAS RN: 87394-64-7
M. Wt: 206.24 g/mol
InChI Key: RYNARQDUUQTTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperazin-1-ylnicotinamide is a chemical compound that is part of a broader class of piperazine derivatives. These compounds have been extensively studied due to their potential pharmacological properties. Piperazine itself is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. When attached to other pharmacophores, such as quinoline or nicotinamide, piperazine derivatives can exhibit a range of biological activities, including antiaggregative, antimicrobial, and antiallergic properties .

Synthesis Analysis

The synthesis of 2-piperazin-1-yl-quinazolines involves multiple steps, starting from 2-haloquinolines and anilides. These precursors undergo reactions such as alkylation, arylation, acylation, and reductive amination to form the desired piperazinoquinoline derivatives . In another study, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives includes cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by several other reactions involving isoamylnitrite, diiodomethane, and copper iodide, and finally a reaction with piperazine .

Molecular Structure Analysis

The molecular structure of 2-piperazin-1-yl-quinazolines and related compounds is characterized by the presence of the piperazine ring, which is a key structural feature that interacts with biological targets. The molecular docking studies of these compounds have shown that they can bind to specific proteins, such as the integrin αIIbβ3, which is important in platelet aggregation. The docking experiments help in determining the key protein-ligand interactions and can correlate the affinity and docking scores with the biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are quite diverse. For instance, the synthesis of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides from N-pyridinylpropenamides indicates the versatility of piperazine chemistry in forming various functionalized compounds . The reactivity of the piperazine ring allows it to be a building block for the synthesis of polyfunctionalized heterocyclic compounds, which can be tailored for specific pharmacological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-piperazin-1-ylnicotinamide are not detailed in the provided papers, the general properties of piperazine derivatives can be inferred. These compounds typically have high nitrogen content due to the piperazine ring, which can influence their basicity and solubility. The presence of additional functional groups, such as quinoline or nicotinamide, can further affect properties like melting point, boiling point, and stability. The synthesized compounds' structures are usually confirmed using techniques like LC-MS, NMR, IR, and mass spectrometry, which also provide insights into their physical and chemical characteristics .

Scientific Research Applications

  • Therapeutic Applications in Psychiatry and Neurology :

    • Piperazine derivatives, including 2-Piperazin-1-ylnicotinamide, have been explored for their potential in treating psychiatric disorders. These compounds are being investigated for their role as serotonin reuptake inhibitors and serotonin 5-HT1A receptor antagonists. This dual action is significant in the development of new antidepressants (Zhou et al., 2009).
    • Additionally, these derivatives are studied for their effects on glucose homeostasis, especially in models of type II diabetes. Some piperazine derivatives have shown promising results in enhancing glucose tolerance without significant side effects (Le Bihan et al., 1999).
  • Potential in Antiviral Research :

    • Research has shown that certain piperazine derivatives have antiviral properties. For instance, urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine demonstrated significant activity against the tobacco mosaic virus, suggesting their potential use in agricultural virus control (Nagalakshmamma et al., 2020).
  • Applications in Cancer Research :

    • Piperazine compounds are being explored as potential anticancer agents. Novel diaryl ureas containing 4-[(2-amino-6-trifluromethyl)pyrimidine-4-yl]piperazine-1-yl group, for instance, have been evaluated for their cytotoxic activities in various human cancer cell lines. Some of these compounds showed potent anti-cancer activities, surpassing the reference drug Sorafenib (Zhao et al., 2013).
  • Environmental Applications :

    • Piperazine compounds, including 2-Piperazin-1-ylnicotinamide, are being studied for environmental applications. A bacterium species, Paracoccus sp., has been discovered that can degrade piperazine, using it as a sole source of carbon, nitrogen, and energy. This research could have implications for bioremediation and the treatment of industrial waste containing piperazine derivatives (Cai et al., 2013).
  • Material Science and Flame Retardancy :

    • Studies have also explored the use of piperazine-phosphonates derivatives as flame retardants for cotton fabric. This research is significant for enhancing the safety of textiles and reducing fire hazards (Nguyen et al., 2014).

Future Directions

The field of drug conjugates, including peptide-drug conjugates, continues to advance with the application of new technologies . As 2-Piperazin-1-ylnicotinamide is a peptide-drug conjugate, it could potentially benefit from these advancements.

properties

IUPAC Name

2-piperazin-1-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c11-9(15)8-2-1-3-13-10(8)14-6-4-12-5-7-14/h1-3,12H,4-7H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNARQDUUQTTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588472
Record name 2-(Piperazin-1-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-ylnicotinamide

CAS RN

87394-64-7
Record name 2-(Piperazin-1-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperazin-1-yl)pyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.